2-(4-{4-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]piperazine-1-carbonyl}benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(4-{4-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]piperazine-1-carbonyl}benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]piperazine-1-carbonyl}benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and benzoyl intermediates, followed by sulfonylation and piperazine coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The isoquinoline and benzoyl groups can be oxidized under specific conditions.
Reduction: The sulfonyl groups can be reduced to thiols or other derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features allow for the exploration of binding affinities and mechanisms of action.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound may be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-{4-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]piperazine-1-carbonyl}benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could encompass signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazine
- [4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone
Uniqueness
The uniqueness of 2-(4-{4-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]piperazine-1-carbonyl}benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and reactivity that may not be observed in similar compounds.
Properties
IUPAC Name |
[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O6S2/c41-35(29-9-13-33(14-10-29)47(43,44)39-19-17-27-5-1-3-7-31(27)25-39)37-21-23-38(24-22-37)36(42)30-11-15-34(16-12-30)48(45,46)40-20-18-28-6-2-4-8-32(28)26-40/h1-16H,17-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPFAIGQLWSLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC7=CC=CC=C7C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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